molecular formula C20H19N3O5S2 B2765220 N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252839-86-3

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2765220
CAS No.: 1252839-86-3
M. Wt: 445.51
InChI Key: OCGLRIHGHZVSLS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,3-benzodioxolyl moiety substituted with an acetyl group at position 6 and a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl-acetamide bridge. Such hybrids are often designed to optimize pharmacokinetic properties and target engagement, particularly in enzyme inhibition (e.g., kinase or protease targets) .

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-5-23-19(26)18-13(4-6-29-18)22-20(23)30-9-17(25)21-14-8-16-15(27-10-28-16)7-12(14)11(2)24/h4,6-8H,3,5,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGLRIHGHZVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to the thienopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyrazole have shown promising results against various bacterial strains and fungi, suggesting that the thienopyrimidine component may contribute to antimicrobial efficacy .

Antioxidant Activity

Studies have demonstrated that certain derivatives of benzodioxole possess antioxidant properties. These compounds can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. For example, thienopyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the benzodioxole moiety may enhance this activity due to its ability to interact with cellular targets.

Case Studies and Experimental Findings

  • Study on Antimicrobial Properties : A study evaluating the antimicrobial effects of thieno[2,3-c]pyrazole derivatives found that specific substitutions significantly increased their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity .
  • Antioxidant Effects in Fish Models : Another research project assessed the antioxidant capabilities of thieno[2,3-c]pyrazole compounds in Nile fish exposed to toxic substances. The findings revealed that these compounds could reduce erythrocyte malformations caused by oxidative stress, showcasing their potential protective effects in living organisms .
  • Anticancer Activity : In vitro studies have shown that certain thienopyrimidine derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantReduced oxidative stress in fish models
AnticancerInduced apoptosis in cancer cell lines

Structural Variants and Their Activities

Structural VariantBiological ActivityReference
Thieno[2,3-c]pyrazole derivativesAntimicrobial
Benzodioxole derivativesAntioxidant
Acetylated thienopyrimidinesAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison using available data from literature and related derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Simplified) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Structural Features
Target Compound: N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-2-...acetamide ~475 (estimated) N/R N/R Benzodioxolyl-acetyl, thienopyrimidinone with propyl, sulfanyl-acetamide linker
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () 307.37 66 196 Benzyl group, dihydropyrimidinone core, methyl substituent at position 4
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () 548.61 N/R N/R Benzothiazole, pyrimidoindole core, nitro group, methyl substituent

Structural and Functional Analysis

Core Heterocycles Target Compound: The thieno[3,2-d]pyrimidinone core ( analog) offers a planar, electron-deficient system suitable for interactions with ATP-binding pockets in kinases. Pyrimidoindole (): The fused indole-pyrimidine system increases steric bulk and may enhance DNA intercalation or topoisomerase inhibition .

Substituent Effects Benzodioxolyl vs. Benzyl/Benzothiazole: The acetylated benzodioxole in the target compound improves membrane permeability compared to the benzyl group in . The benzothiazole in introduces a sulfur atom, which may modulate redox properties or metal chelation . Propyl vs. Methyl/Nitro Groups: The propyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring CNS penetration.

Synthetic Accessibility ’s compound achieved 66% yield via a thiol-acetamide coupling, suggesting similar routes for the target compound. However, the thienopyrimidinone core in the target likely requires more complex cyclization steps, reducing yield scalability .

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